
2-Methyl-1-(2-thienyl)-2-propenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-1-(2-thienyl)-2-propenone is an organic compound that belongs to the class of thienyl ketones. It features a thienyl group attached to a propenone moiety, making it a versatile compound in organic synthesis and various applications. The thienyl group is a five-membered ring containing sulfur, which imparts unique chemical properties to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-(2-thienyl)-2-propenone typically involves the reaction of 2-thiophenecarboxaldehyde with acetone in the presence of a base such as sodium hydroxide. The reaction proceeds via an aldol condensation mechanism, resulting in the formation of the desired propenone derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-1-(2-thienyl)-2-propenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or sulfoxides.
Reduction: Reduction reactions can convert the propenone moiety to an alcohol or alkane.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thienyl ring or the propenone moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed under various conditions.
Major Products Formed
Oxidation: Thiophene-2-carboxylic acid, sulfoxides.
Reduction: 2-Methyl-1-(2-thienyl)-2-propanol, 2-Methyl-1-(2-thienyl)propane.
Substitution: Halogenated derivatives, amine-substituted derivatives.
Applications De Recherche Scientifique
2-Methyl-1-(2-thienyl)-2-propenone has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Methyl-1-(2-thienyl)-2-propenone involves its interaction with molecular targets such as enzymes and receptors. The thienyl group can participate in π-π interactions and hydrogen bonding, while the propenone moiety can undergo nucleophilic addition reactions. These interactions can modulate the activity of biological pathways, leading to various effects such as antimicrobial or anticancer activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Methyl-1-(5-methyl-2-thienyl)-1-propanone
- 2-Methyl-1-(2-thienyl)-1-propanamine
- 2-Methyl-1-(5-(2,4,5-trifluorophenyl)-2-thienyl)-1-propanone
Uniqueness
2-Methyl-1-(2-thienyl)-2-propenone is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of the propenone moiety allows for versatile chemical transformations, while the thienyl group enhances its potential for biological interactions.
Propriétés
Formule moléculaire |
C8H8OS |
|---|---|
Poids moléculaire |
152.22 g/mol |
Nom IUPAC |
2-methyl-1-thiophen-2-ylprop-2-en-1-one |
InChI |
InChI=1S/C8H8OS/c1-6(2)8(9)7-4-3-5-10-7/h3-5H,1H2,2H3 |
Clé InChI |
AKTCAPPBLTYJPA-UHFFFAOYSA-N |
SMILES canonique |
CC(=C)C(=O)C1=CC=CS1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


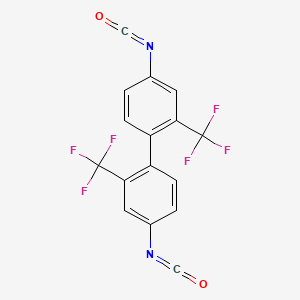
![8-(3,5-diiodo-4-methylphenyl)-2,2-difluoro-4,6,10,12-tetramethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene](/img/structure/B13691472.png)
![4-Chloro-N-[3-chloro-4-[cyano(phenyl)methyl]phenyl]-3-nitrobenzamide](/img/structure/B13691500.png)
![5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3,4-dihydro-2H-pyrrole](/img/structure/B13691504.png)
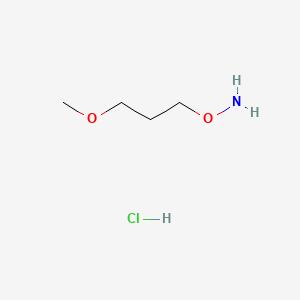
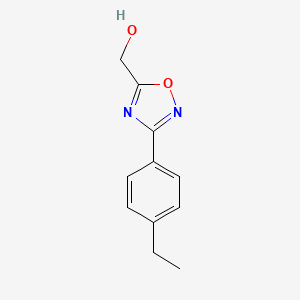
![Methyl 1-aminothieno[3,2-f]quinoline-2-carboxylate](/img/structure/B13691519.png)
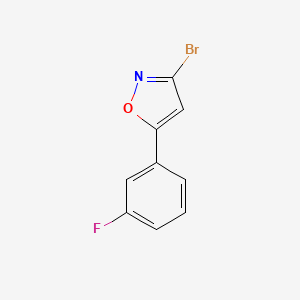
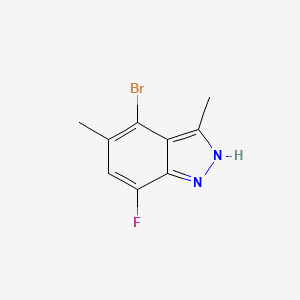



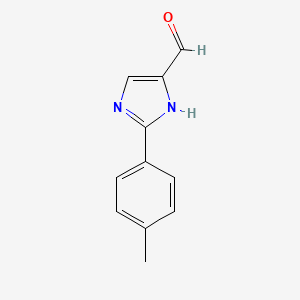
![Trimethyl[10-[(tetrahydro-2H-pyran-2-yl)oxy]-1-decynyl]silane](/img/structure/B13691568.png)
